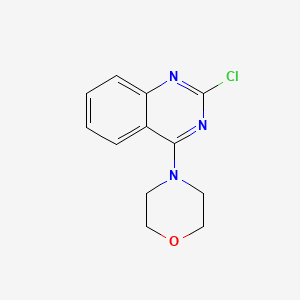

4-(2-Chloroquinazolin-4-yl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloroquinazolin-4-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-12-14-10-4-2-1-3-9(10)11(15-12)16-5-7-17-8-6-16/h1-4H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBDGZVAZRMIFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=CC=CC=C32)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368165 |

Source

|

| Record name | 4-(2-chloroquinazolin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39213-05-3 |

Source

|

| Record name | 4-(2-chloroquinazolin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Chloroquinazolin-4-yl)morpholine

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-(2-Chloroquinazolin-4-yl)morpholine, a key intermediate in the development of pharmacologically active compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the causal relationships behind experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction: The Strategic Importance of the Quinazoline-Morpholine Scaffold

The quinazoline framework is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Notably, 4-aminoquinazoline derivatives are the foundation for several successful kinase inhibitors used in cancer therapy, such as gefitinib and erlotinib.[4]

The morpholine moiety is another critical pharmacophore frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic profiles.[5][6] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity.[5][6] The combination of these two structural motifs in 4-(2-Chloroquinazolin-4-yl)morpholine creates a versatile building block for the synthesis of novel bioactive molecules. This guide will provide a detailed protocol for its synthesis and a thorough analysis of its characterization.

Synthesis Pathway: A Regioselective Nucleophilic Aromatic Substitution

The synthesis of 4-(2-Chloroquinazolin-4-yl)morpholine is achieved through the nucleophilic aromatic substitution of a chlorine atom on the 2,4-dichloroquinazoline precursor with morpholine. A critical aspect of this synthesis is the regioselectivity of the reaction. The C4 position of the 2,4-dichloroquinazoline ring is significantly more reactive towards nucleophilic attack than the C2 position.[7] This preferential reactivity allows for a controlled, stepwise substitution, yielding the desired monosubstituted product.[7]

The enhanced reactivity at C4 can be attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N3), which stabilizes the Meisenheimer intermediate formed during the substitution at this position more effectively than at C2.

Visualizing the Synthesis Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

In Silico Modeling of 4-(2-Chloroquinazolin-4-yl)morpholine Interactions

This guide outlines a rigorous in silico modeling framework for 4-(2-Chloroquinazolin-4-yl)morpholine (hereafter referred to as CQM ).[1]

CQM represents a "privileged scaffold" in medicinal chemistry.[1] The quinazoline core is ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib), while the morpholine moiety often serves as a critical hydrogen-bond acceptor for the "hinge region" of kinases (e.g., PI3K, mTOR). The C2-chlorine substituent provides a synthetic handle for further diversification but also influences the electronic distribution of the core during binding.

Executive Summary & Mechanistic Rationale

The modeling of CQM requires a Fragment-Based Drug Design (FBDD) approach.[1] Unlike fully optimized drugs, CQM is a low-molecular-weight fragment (MW ≈ 249.69 Da).[1] Its binding affinity is driven by "hotspot" interactions rather than broad surface complementarity.[1]

Primary Modeling Hypothesis: The morpholine oxygen and the quinazoline nitrogens (N1/N3) form a "donor-acceptor" motif that anchors the molecule to the ATP-binding hinge region of kinases. The 2-Cl group occupies the solvent-exposed front pocket or a hydrophobic sub-pocket, depending on the target isoform.

Target Selection:

-

Primary Target: Phosphoinositide 3-kinase (PI3K) (PDB: 4JPS).[1] Rationale: Morpholine-substituted quinazolines are classic PI3K pharmacophores.[1]

-

Secondary Target: EGFR (Epidermal Growth Factor Receptor) (PDB: 1M17).[1] Rationale: The quinazoline core is the standard template for EGFR inhibition.

Computational Workflow Architecture

The following diagram illustrates the validated workflow for modeling CQM, ensuring reproducibility and data integrity.

Figure 1: Step-by-step computational workflow for characterizing CQM interactions.

Protocol 1: Ligand Preparation & DFT Optimization

Accurate electrostatics are critical for CQM because the chlorine atom withdraws electron density, affecting the basicity of the quinazoline nitrogens. Standard force fields often underestimate this effect.[1]

Methodology

-

Sketching: Generate the 2D structure of CQM (SMILES: Clc1nc(N2CCOCC2)c2ccccc2n1).[1]

-

Conformational Search: Use a Monte Carlo search to find the global minimum energy conformer. The morpholine ring should adopt a chair conformation.[1]

-

DFT Optimization (Quantum Mechanics):

Self-Validation Check:

-

Ensure the morpholine oxygen and quinazoline N1 are coplanar or accessible for H-bonding.[1]

-

Verify that the C-Cl bond length is approximately 1.74 Å.[1]

Protocol 2: Molecular Docking (PI3K & EGFR)[1]

This protocol anchors the scaffold into the ATP-binding pocket.[1]

Target Preparation

-

Source: Download PDB ID 4JPS (PI3K

) and 1M17 (EGFR).[1] -

Preprocessing: Remove crystallographic waters (except those bridging the hinge, if any).[1] Add hydrogens assuming pH 7.4.[1]

-

Grid Box: Center the grid on the co-crystallized ligand.

-

Dimensions:

Å (Standard) or

-

Docking Parameters

-

Algorithm: Glide XP (Extra Precision) or AutoDock Vina.[1]

-

Constraints (Crucial): Define a Hydrogen Bond Constraint on the hinge residue backbone amide (e.g., Val882 in PI3K

or Met793 in EGFR).[1]

Interaction Analysis (The "Pharmacophore")

The docking results should be filtered for the following interactions:

| Interaction Type | CQM Atom | Target Residue (PI3K Example) | Role |

| H-Bond Acceptor | Morpholine Oxygen | Val882 (Backbone NH) | Primary Anchor (Critical) |

| H-Bond Acceptor | Quinazoline N1 | Val882 (Backbone NH) | Secondary Anchor |

| Hydrophobic | Quinazoline Ring | Ile831, Ile963 | |

| Halogen Bond | C2-Chlorine | Solvent / Ser806 | Synthetic Vector |

Protocol 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1] MD simulations are required to verify if the CQM scaffold stays bound or drifts out of the pocket (a common issue with low MW fragments).

Simulation Setup

-

System Builder: Solvate the Ligand-Protein complex in a TIP3P water box (cubic, 10 Å buffer).

-

Neutralization: Add Na+ or Cl- ions to neutralize the total charge.[1]

-

Force Field: CHARMM36m (best for proteins) + CGenFF (for CQM) OR OPLS4 .[1]

-

Ensemble: NPT (Constant Pressure/Temperature) at 300 K / 1 atm.

-

Duration: 100 ns.

Analysis Metrics (RMSD & RMSF)

-

RMSD (Root Mean Square Deviation): Measure the deviation of the CQM heavy atoms relative to the starting frame.

-

Success Criterion: Ligand RMSD

Å over the last 50 ns.[1]

-

-

H-Bond Persistence: Calculate the percentage of frames where the Morpholine-Val882 H-bond exists.

Protocol 4: Binding Free Energy (MM/GBSA)

To rank CQM against other fragments, calculate the binding free energy (

Equation:

- : Molecular mechanics interaction energy (Van der Waals + Electrostatic).[1]

- : Solvation energy (Polar [GB] + Non-polar [SA]).[1]

Interpretation:

-

A value more negative than -30 kcal/mol suggests a strong lead fragment.[1]

-

If the C2-Chlorine contribution is positive (unfavorable), it indicates this position should be substituted with a hydrophobic group (e.g., an aniline) in the next design cycle.

Visualization of Signaling & Interaction Pathways

The following diagram details the specific atomic interactions within the PI3K binding pocket, derived from the consensus of literature on morpholine-quinazoline binding.

Figure 2: Atomic interaction map of CQM within the kinase active site.

ADMET Profiling (In Silico)

Before synthesis, evaluate the "drug-likeness" of the core.

| Property | Predicted Value (Approx.) | Interpretation |

| Molecular Weight | ~249.7 Da | Ideal Fragment (<300 Da).[1] Allows room for growth.[1] |

| LogP (Lipophilicity) | 2.1 - 2.5 | Optimal. Good membrane permeability.[1] |

| TPSA | ~45 Ų | High BBB permeability potential (CNS active).[1] |

| Metabolic Alert | C2-Chlorine | Potential for nucleophilic attack (glutathione conjugation).[1] |

Guidance: The C2-Chlorine is a "structural alert" for reactivity.[1] In a drug development context, this chlorine is typically replaced by a non-reactive amine or ether in the final lead optimization phase to avoid toxicity, unless a covalent mechanism is desired.

References

-

Review of Quinazoline Scaffolds: Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.[1][3][4] Source: Molecules (MDPI).[1] URL:[Link][1]

-

Morpholine in Kinase Inhibitors: Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.[1] Source: Journal of Medicinal Chemistry (ACS).[1] URL:[Link][1]

-

PI3K Structural Biology: Title: Structural Basis for Isoform-Selective Inhibition of PI3K

.[1] Source: RCSB Protein Data Bank (PDB: 4JPS).[1] URL:[Link][1] -

Docking Methodologies: Title: Glide: A New Approach for Rapid, Accurate Docking and Scoring.[1] Source: Schrödinger Publications.[1] URL:[Link]

Sources

- 1. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 4-(2-Chloroquinazolin-4-yl)morpholine in DMSO

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Chloroquinazolin-4-yl)morpholine in DMSO

Authored by a Senior Application Scientist

Disclaimer: This document provides a technical framework for assessing the solubility and stability of 4-(2-Chloroquinazolin-4-yl)morpholine in dimethyl sulfoxide (DMSO). Publicly available data on this specific chemical entity is limited. Therefore, this guide synthesizes established principles of medicinal chemistry, solvent compatibility, and analytical chemistry, drawing parallels from closely related quinazoline derivatives to offer a robust investigational strategy. All protocols described herein are intended as a starting point for rigorous, compound-specific validation in a laboratory setting.

Introduction: The Imperative of Pre-formulation Studies in Drug Discovery

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. 4-(2-Chloroquinazolin-4-yl)morpholine is a member of this important class of heterocyclic compounds, featuring a reactive 2-chloro substituent that can serve as a handle for further chemical derivatization. As with any compound destined for biological screening, a thorough understanding of its behavior in common laboratory solvents is paramount.

Dimethyl sulfoxide (DMSO) is the most widely used solvent for the storage and handling of compound libraries in high-throughput screening (HTS) and other drug discovery assays.[1][2] Its exceptional ability to dissolve a broad spectrum of both polar and nonpolar molecules makes it an invaluable tool.[1][3] However, the assumption of universal compound stability in DMSO is a perilous one. Several studies have highlighted the potential for compound degradation in DMSO, which can lead to inaccurate screening data and the misinterpretation of structure-activity relationships (SAR).[4][5][6]

This guide provides a comprehensive technical overview of the critical parameters—solubility and stability—that must be evaluated for 4-(2-Chloroquinazolin-4-yl)morpholine when using DMSO as a solvent. We will delve into the theoretical underpinnings of its likely behavior, provide detailed experimental protocols for its characterization, and offer field-proven insights for its optimal handling and storage.

Physicochemical Profile of 4-(2-Chloroquinazolin-4-yl)morpholine

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior in solution.

| Property | Value | Source |

| Chemical Structure | (Image of the chemical structure of 4-(2-Chloroquinazolin-4-yl)morpholine) | N/A |

| Molecular Formula | C₁₂H₁₂ClN₃O | [7] |

| Molecular Weight | 249.70 g/mol | [7] |

| IUPAC Name | 4-(2-chloroquinazolin-4-yl)morpholine | User Request |

| CAS Number | Not readily available for this specific isomer. The isomer 4-chloro-2-(4-morpholinyl)quinazoline has the CAS number 39216-67-6.[7] | N/A |

Key Structural Features and Their Implications:

-

Quinazoline Core: A bicyclic aromatic system that contributes to the compound's planarity and potential for π-π stacking interactions.

-

2-Chloro Substituent: This is an electron-withdrawing group that activates the C2 position of the quinazoline ring towards nucleophilic aromatic substitution. This is a critical feature to consider for stability, as DMSO or trace water in the solvent can potentially act as nucleophiles.

-

Morpholine Moiety: A saturated heterocycle containing both an ether and a secondary amine functionality (within the ring structure).[8] The morpholine group can influence the compound's polarity, hydrogen bonding capacity, and overall solubility.

Solubility in DMSO: A Practical Approach to Quantification

While DMSO is a powerful solvent, the solubility of any given compound is finite and must be experimentally determined.[9] We will outline two key solubility measurements: kinetic and thermodynamic.

Causality Behind Experimental Choices

-

Kinetic Solubility: This measurement reflects the solubility of a compound under conditions that mimic high-throughput screening, where a concentrated DMSO stock is rapidly diluted into an aqueous buffer. It is a measure of how well a compound stays in solution upon dilution and is relevant for preventing precipitation in biological assays.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent system. It is a critical parameter for understanding the maximum achievable concentration and for preparing stable, saturated solutions.

Experimental Protocol: Kinetic Solubility Determination

-

Prepare a high-concentration stock solution of 4-(2-Chloroquinazolin-4-yl)morpholine in 100% DMSO (e.g., 10 mM).

-

Dispense the DMSO stock into a 96-well microplate.

-

Rapidly add aqueous buffer (e.g., phosphate-buffered saline, PBS) to the DMSO stock to achieve a final DMSO concentration typically between 1-5%.

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Alternatively, quantify the concentration of the soluble compound by filtering or centrifuging the samples to remove any precipitate and analyzing the supernatant by HPLC-UV or LC-MS.

-

The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Experimental Protocol: Thermodynamic Solubility Determination

-

Add an excess amount of the solid compound to a known volume of DMSO in a sealed vial.

-

Equilibrate the mixture by shaking or rotating at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Visually inspect for the presence of undissolved solid.

-

Filter the saturated solution through a fine-pore filter (e.g., 0.22 µm) to remove all solid particles.

-

Quantify the concentration of the compound in the filtrate using a validated analytical method such as HPLC-UV with a calibration curve.

-

The measured concentration represents the thermodynamic solubility.

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability in DMSO: A Critical Investigation

The stability of quinazoline derivatives in DMSO can be variable. Some studies on related compounds have shown significant degradation over time, even at room temperature.[4][5][6] Therefore, a rigorous stability study is not just recommended; it is essential.

Potential Degradation Pathways

The 2-chloroquinazoline moiety is susceptible to nucleophilic attack. Potential degradation pathways in DMSO solution could involve:

-

Hydrolysis: Reaction with trace amounts of water in the DMSO to form the corresponding 2-hydroxyquinazoline derivative.

-

Reaction with DMSO: Although less common, DMSO can participate in reactions, especially at elevated temperatures.[10]

-

Formation of Dimers or Oligomers: Self-reaction between molecules of the compound.

Experimental Protocol: Comprehensive Stability Assessment

-

Prepare a stock solution of 4-(2-Chloroquinazolin-4-yl)morpholine in anhydrous, high-purity DMSO at a relevant concentration (e.g., 1 mM and 10 mM).

-

Aliquot the stock solution into multiple sealed vials to avoid repeated freeze-thaw cycles of the main stock.

-

Store the vials under different conditions:

-

-80°C (long-term storage control)

-

-20°C (common storage condition)

-

4°C (refrigerated)

-

Room temperature (e.g., 22°C), protected from light. Some quinazoline derivatives have shown better stability at room temperature than at 4°C.[4]

-

Elevated temperature (e.g., 37°C or 40°C) for accelerated stability testing.

-

-

At specified time points (e.g., 0, 24h, 48h, 1 week, 1 month, 3 months), retrieve a vial from each storage condition.

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from potential degradants. A gradient elution with a C18 column is a common starting point.

-

Quantify the parent compound's peak area and calculate the percentage remaining relative to the time zero sample.

-

Identify any major degradation products using LC-MS to determine their molecular weights, which can provide clues about the degradation pathway.

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. pharmtech.com [pharmtech.com]

- 3. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. 4-Chloro-2-(4-morpholinyl)quinazoline, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. Morpholine - Wikipedia [en.wikipedia.org]

- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ds7-backend.ndl.gov.in:8443 [ds7-backend.ndl.gov.in:8443]

Methodological & Application

Application Note: High-Throughput Screening & Library Profiling of 4-(2-Chloroquinazolin-4-yl)morpholine Derivatives

Executive Summary

This guide details the protocols for utilizing 4-(2-Chloroquinazolin-4-yl)morpholine (hereafter referred to as CQM ) in High-Throughput Screening (HTS) campaigns.[1] CQM is a "privileged scaffold" in medicinal chemistry, widely recognized for its utility in generating kinase-focused libraries, particularly targeting the PI3K/AKT/mTOR pathway and EGFR tyrosine kinases.

Unlike a standard screening compound, CQM serves a dual purpose:

-

As a Core Scaffold: Its electrophilic 2-chloro position allows for rapid parallel synthesis of diverse libraries via Nucleophilic Aromatic Substitution (

).[1] -

As a Fragment Probe: It functions as a low-molecular-weight fragment in Fragment-Based Drug Discovery (FBDD) to identify ATP-binding pocket affinity.[1]

This note provides end-to-end workflows for library generation , kinase activity screening (ADP-Glo) , and cellular viability profiling .[1]

Chemical Basis & Stability

Understanding the reactivity of CQM is prerequisite to successful screening. The C2-chlorine atom is highly reactive toward nucleophiles (amines, thiols, alkoxides), which dictates handling precautions.[1]

-

Solubility: Low in water; soluble in DMSO (>10 mM).

-

Stability: Susceptible to hydrolysis in acidic aqueous buffers over prolonged periods.

-

Storage: Store solid at -20°C under desiccant. DMSO stocks (10 mM) should be kept anhydrous and freeze-thawed maximally 3 times to prevent precipitation or hydrolysis.[1]

Structural Logic (DOT Visualization)

The following diagram illustrates the workflow from the CQM scaffold to HTS hits.

Figure 1: The strategic workflow converting the CQM scaffold into a bioactive library for screening.

Application 1: Parallel Library Generation

Rationale: The 2-chloro group is a "leaving group" handle.[1] By reacting CQM with a plate of 96 or 384 diverse amines, you create a focused library of 2-amino-4-morpholinoquinazolines , a chemotype proven to inhibit PI3K

Protocol: Microscale Synthesis

Objective: Generate a 96-member library for direct HTS without extensive purification.

Materials:

-

CQM Scaffold (0.1 M in DMA).

-

Diverse Amine Library (0.1 M in DMA).

-

Base: DIPEA (Diisopropylethylamine).

-

96-well Deep Well Plate (Polypropylene).[1]

Step-by-Step:

-

Dispense: Add 50

L of CQM stock (5 -

Reactant Addition: Add 55

L of unique amine stock (5.5 -

Base Addition: Add 10

L DIPEA (excess). -

Incubation: Seal plate and heat at 80°C for 12 hours.

-

Workup (Solid Phase Extraction):

-

Pass reaction mixture through a pre-wetted SCX-2 (Strong Cation Exchange) resin plate.[1]

-

Wash with MeOH (removes non-basic impurities/unreacted CQM if hydrolysis occurred).

-

Elute products with 2M

in MeOH.

-

-

Preparation for HTS: Evaporate solvent and reconstitute in 100% DMSO to a target concentration of 10 mM.

Application 2: Biochemical HTS (Kinase Inhibition)

Rationale: Quinazoline-morpholine derivatives typically bind to the ATP-binding pocket of kinases.[1] The ADP-Glo™ Kinase Assay (Promega) is recommended due to its high Z' factor and resistance to fluorescence interference common with quinazoline cores.[1]

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the kinase reaction.

Protocol: 384-Well PI3K Screening[1]

Reagents:

-

Enzyme: Recombinant PI3K

(p110 -

Substrate: PIP2:PS Lipid Substrate.

-

ATP: Ultra-pure ATP (10

M final). -

Buffer: 50 mM HEPES pH 7.5, 3 mM

, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT.

Workflow:

-

Compound Transfer: Use an acoustic liquid handler (e.g., Echo 550) to dispense 20 nL of library compounds (from Section 3) into a white, low-volume 384-well plate.

-

Final Conc: 10

M (assuming 10 mM stock). -

Controls: Min (DMSO only), Max (Known PI3K inhibitor e.g., Wortmannin).[1]

-

-

Enzyme Addition: Dispense 2

L of PI3K-

Pre-incubation: 15 min at RT (allows compound to bind active site).

-

-

Substrate Initiation: Add 2

L of ATP/Lipid Substrate mix (2x concentration).-

Reaction: Incubate for 60 min at RT.

-

-

ADP-Glo Reagent: Add 4

L ADP-Glo Reagent (stops kinase, depletes remaining ATP). Incubate 40 min. -

Detection Reagent: Add 8

L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min. -

Readout: Measure Luminescence on a multimode plate reader (e.g., EnVision).

Data Analysis Table:

| Parameter | Formula/Criteria | Acceptance Limit |

| Signal-to-Background (S/B) | ||

| Z' Factor | $1 - \frac{3(\sigma{max} + \sigma_{min})}{ | \mu_{max} - \mu_{min} |

| Percent Inhibition | N/A | |

| Hit Threshold | Mean of Neg Control + 3 | Typically >50% Inhibition |

Application 3: Cellular Viability Profiling

Rationale: Validating hits in a cellular context is critical to rule out off-target toxicity or poor permeability. 2-chloroquinazoline derivatives often show potency against EGFR-overexpressing lines (e.g., A549).[1]

Protocol: MTS Assay in A549 Cells

-

Seeding: Seed A549 cells at 2,000 cells/well in 384-well clear-bottom plates. Incubate 24h.

-

Treatment: Add compounds (10-point dose response, 10

M top conc). Incubate 72h. -

Development: Add 10

L MTS reagent. Incubate 2-4h. -

Measurement: Absorbance at 490 nm.

Pathway Mechanism & Signaling

The following diagram details the PI3K/AKT signaling pathway, the primary target for CQM-derived libraries.

Figure 2: Mechanism of Action.[1] CQM derivatives competitively inhibit the ATP binding site of PI3K, halting downstream AKT/mTOR signaling.[1]

Troubleshooting & Optimization

Issue: Precipitation in Assay Buffer

-

Cause: Quinazolines are hydrophobic.

-

Solution: Ensure final DMSO concentration is 1-2%. Add 0.01% Triton X-100 or CHAPS to the assay buffer to improve solubility.

Issue: High False Positive Rate

-

Cause: Aggregation-based inhibition.[1]

-

Solution: Include 0.01% Triton X-100. Run a counter-screen with an unrelated enzyme (e.g., Trypsin) to identify promiscuous aggregators.

Issue: Low Yield in Library Synthesis

-

Cause: Steric hindrance of the amine or hydrolysis of the 2-Cl group.

-

Solution: Use anhydrous DMA. Increase temperature to 100°C for sterically hindered amines. Ensure the CQM scaffold quality by LCMS before synthesis (look for hydrolysis product mass M-Cl+OH).[1]

References

-

Synthesis and biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters. (2017).

-

Synthesis and Anti-Proliferation Activity Evaluation of Novel 2-Chloroquinazoline as Potential EGFR-TK Inhibitors. Chemistry & Biodiversity. (2021).

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. (2020).[2]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. (2022). [1]

Sources

Application of 4-(2-Chloroquinazolin-4-yl)morpholine in Anti-Cancer Studies: A Technical Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-(2-chloroquinazolin-4-yl)morpholine and its derivatives in anti-cancer research. This guide is designed to offer in-depth technical insights, field-proven protocols, and a strong foundation in the scientific principles underlying the experimental choices.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] This structural motif is present in several FDA-approved anti-cancer drugs, including gefitinib, erlotinib, and lapatinib, which primarily function as tyrosine kinase inhibitors.[2][3] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. The introduction of a morpholine ring, a common pharmacophore, can enhance aqueous solubility, metabolic stability, and target engagement. 4-(2-Chloroquinazolin-4-yl)morpholine serves as a key intermediate and a pharmacologically active molecule in its own right, offering a reactive chlorine atom at the 2-position for further derivatization and a morpholine moiety at the 4-position that often contributes to potent anti-proliferative activities.[4]

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Quinazoline derivatives, including those bearing a morpholine substituent, frequently exert their anti-cancer effects by inhibiting key signaling pathways that are dysregulated in cancer. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, particularly those involved in cell growth, proliferation, and survival.[5]

Key Molecular Targets:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, leading to cell proliferation and survival.[3][6] Many 4-anilinoquinazoline derivatives are potent EGFR inhibitors.[6]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7] Inhibition of VEGFR can stifle tumor growth and metastasis.

-

Phosphoinositide 3-kinase (PI3K)/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that regulates cell cycle progression, cellular quiescence, and apoptosis.[8] Its aberrant activation is a hallmark of many cancers.

The binding of a quinazoline-based inhibitor to the ATP-binding pocket of these kinases prevents the phosphorylation of their downstream substrates, thereby blocking the signal transduction and inhibiting cancer cell proliferation and survival.

Figure 1: Simplified signaling pathway targeted by quinazoline-based inhibitors.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of 4-(2-chloroquinazolin-4-yl)morpholine and its derivatives in an anti-cancer research setting.

PART 1: Synthesis of 4-(2-Chloroquinazolin-4-yl)morpholine

This protocol describes a general two-step synthesis.

Step 1: Synthesis of 2-Chloro-4-hydroxyquinazoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzonitrile (1 equivalent).

-

Reagents: Add chloroacetyl chloride (1.2 equivalents) dropwise at room temperature.

-

Reaction: The mixture is then heated to reflux in a suitable solvent like toluene for 4-6 hours.

-

Work-up: After cooling, the precipitate is filtered, washed with cold solvent, and dried to yield 2-chloro-4-hydroxyquinazoline.

Step 2: Synthesis of 4-(2-Chloroquinazolin-4-yl)morpholine

-

Reaction Setup: To a solution of 2-chloro-4-hydroxyquinazoline (1 equivalent) in a solvent such as isopropanol, add morpholine (1.5 equivalents).

-

Base: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Reaction: The reaction mixture is heated to reflux for 6-8 hours.

-

Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final product.[8]

Figure 2: General synthesis workflow for 4-(2-Chloroquinazolin-4-yl)morpholine.

PART 2: In Vitro Anti-Cancer Evaluation

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[9]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.[11][12]

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution (containing RNase A) for 30 minutes at room temperature in the dark.[13]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

3. Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][14]

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[14]

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7][15]

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

4. Kinase Inhibition Assays

These assays determine the inhibitory activity of the compound against specific kinases like EGFR, VEGFR-2, and PI3Kα.[5][16][17]

-

Assay Principle: These are often luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced in a kinase reaction.[16][18]

-

Reaction Setup: In a 96-well plate, combine the recombinant kinase, the kinase substrate, ATP, and various concentrations of the test compound in a kinase assay buffer.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the detection reagent (e.g., ADP-Glo™ reagent followed by Kinase Detection Reagent) and measure the luminescence.[16]

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the IC50 value for kinase inhibition.

| Assay | Purpose | Typical Cancer Cell Lines | Key Reagents |

| MTT Assay | Measures cell viability and proliferation. | MCF-7 (Breast), A549 (Lung), HCT116 (Colon), PC3 (Prostate) | MTT, DMSO |

| Cell Cycle Analysis | Determines the effect on cell cycle progression. | As above | Propidium Iodide, RNase A, Ethanol |

| Annexin V/PI Assay | Quantifies apoptosis and necrosis. | As above | Annexin V-FITC, Propidium Iodide, Binding Buffer |

| Kinase Inhibition | Measures direct inhibition of specific kinases. | N/A (Cell-free assay) | Recombinant Kinase (EGFR, VEGFR-2, PI3Kα), ATP, Substrate |

PART 3: In Vivo Anti-Cancer Evaluation

Xenograft Tumor Model

This in vivo model assesses the anti-tumor efficacy of the compound in a living organism.[19]

-

Animal Model: Use immunodeficient mice (e.g., athymic nude mice or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Data Interpretation and Troubleshooting

-

In Vitro Data: Consistent IC50 values across multiple cell lines suggest broad-spectrum activity. A low IC50 value (sub-micromolar) indicates high potency. Cell cycle analysis showing arrest at a specific phase, coupled with an increase in the apoptotic cell population, provides a mechanistic basis for the observed cytotoxicity.

-

Kinase Inhibition: Potent inhibition of a specific kinase (e.g., EGFR) with a low IC50 value can confirm the molecular target. It is crucial to assess selectivity by testing against a panel of other kinases.

-

In Vivo Data: Significant tumor growth inhibition in the absence of significant toxicity (e.g., weight loss) in the animal model is a strong indicator of therapeutic potential.

-

Troubleshooting:

-

Inconsistent MTT results: Ensure uniform cell seeding and proper dissolution of formazan crystals.

-

High background in flow cytometry: Optimize staining concentrations and washing steps. Ensure proper compensation settings for multi-color analysis.

-

Poor in vivo efficacy: Consider formulation optimization to improve bioavailability.

-

Conclusion and Future Directions

4-(2-Chloroquinazolin-4-yl)morpholine and its derivatives represent a promising class of compounds for anti-cancer drug discovery. The protocols outlined in this guide provide a robust framework for their synthesis and comprehensive evaluation. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their mode of action. The ultimate goal is the development of novel quinazoline-based therapeutics with improved efficacy and safety profiles for the treatment of various cancers.

References

-

Journal of Organic Chemistry and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available from: [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

-

RSC Publishing. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Available from: [Link]

-

National Institutes of Health. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Available from: [Link]

-

PubMed. 4-aminoquinazoline analogs: a novel class of anticancer agents. Available from: [Link]

-

Springer Nature Experiments. MTT Assay Protocol. Available from: [Link]

-

ResearchGate. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Available from: [Link]

-

National Institutes of Health. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

-

BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link]

-

National Institutes of Health. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells. Available from: [Link]

-

ResearchGate. Apoptosis analysis by flow cytometry using the Annexin V/PI double.... Available from: [Link]

-

MDPI. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Available from: [Link]

-

National Institutes of Health. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]

-

ResearchGate. Synthesis of series of quinazoline derivatives and evaluation of.... Available from: [Link]

-

ResearchGate. Clinically approved quinazoline scaffolds as EGFR inhibitors.. Available from: [Link]

-

MDPI. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Available from: [Link]

-

BPS Bioscience. PI3Kα (p110α/p85) Assay Kit PI3 Kinase 79781. Available from: [Link]

-

National Institutes of Health. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Available from: [Link]

-

BPS Bioscience. EGFR Kinase Assay Kit. Available from: [Link]

-

ResearchGate. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. Available from: [Link]

-

National Institutes of Health. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Available from: [Link]

-

ResearchGate. Inhibition of VEGFR2 signaling by BIBF 1120 and detection of the.... Available from: [Link]

-

ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]

-

Flow Cytometry Core Facility. Cell Cycle Analysis. Available from: [Link]

-

Reaction Biology. EGFR Assays & Drug Discovery Services. Available from: [Link]

-

BPS Bioscience. Data Sheet. Available from: [Link]

-

PubMed. Methods to measure the enzymatic activity of PI3Ks. Available from: [Link]

-

Spandidos Publications. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Available from: [Link]

-

Dove Press. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available from: [Link]

-

ASCO Publications. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Available from: [Link]

-

Experimental Oncology. Quinazoline compounds for antitumor treatment. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CH [thermofisher.com]

- 8. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. researchhub.com [researchhub.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 16. promega.com [promega.com]

- 17. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. promega.es [promega.es]

- 19. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-(2-Chloroquinazolin-4-yl)morpholine as a Covalent Probe for Kinase Target Identification

The following Application Note and Protocol is designed for researchers utilizing 4-(2-Chloroquinazolin-4-yl)morpholine as a covalent fragment probe for target identification, specifically within the kinase cysteinome.

Introduction & Scientific Rationale

In the realm of chemoproteomics, 4-(2-Chloroquinazolin-4-yl)morpholine represents a "privileged scaffold" probe. It combines the structural promiscuity of the quinazoline core—a proven ATP-competitive pharmacophore—with a reactive electrophile (the C2-chlorine) and a solubility-enhancing morpholine moiety at the C4 position.[1]

Unlike fully optimized inhibitors (e.g., Gefitinib) where the C2-position is substituted with an aniline to maximize affinity, this probe retains the C2-chloro group.[1] This halogen acts as a "warhead" susceptible to nucleophilic aromatic substitution (

Mechanism of Action

The probe functions via a two-step recognition and reaction mechanism:[1]

-

Non-Covalent Binding: The quinazoline-morpholine scaffold docks into the ATP-binding site, mimicing the adenine ring of ATP.[1]

-

Covalent Capture: If a nucleophilic residue (e.g., the conserved Cys797 in EGFR or equivalent in other kinases) is spatially proximal to the C2-position, it attacks the carbon, displacing the chloride ion.[1]

This results in a permanent mass tag (+214.09 Da) on the protein, allowing for target identification via high-resolution Mass Spectrometry (MS).[1]

Experimental Design & Controls

To ensure Trustworthiness and data integrity, the following controls are mandatory in any target ID campaign using this probe:

| Control Type | Reagent/Condition | Purpose |

| Negative Control | DMSO Vehicle | Establishes baseline proteome/background.[1] |

| Non-Reactive Analog | 4-Morpholinoquinazoline | Identifies non-covalent binders (lacks the Cl- warhead).[1] |

| Competition Control | Pre-incubation with ATP (1-5 mM) | Confirms the target is an ATP-binder (kinase/ATPase).[1] |

| Denatured Control | Heat-denatured proteome | Distinguishes specific binding from non-specific alkylation (unfolded proteins expose cryptic cysteines).[1] |

Protocol: Covalent Target Identification via LC-MS/MS

Phase A: Probe Synthesis & Preparation

Note: If not purchased commercially, the probe is synthesized from 2,4-dichloroquinazoline.[1]

-

Dissolution : Dissolve 4-(2-Chloroquinazolin-4-yl)morpholine in anhydrous DMSO to a stock concentration of 10 mM .

-

Storage : Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the C-Cl bond.

Phase B: Proteome Incubation (Labeling)[1]

Reagents:

-

Cell Lysate (e.g., A549, HeLa, or Jurkat), 1-2 mg/mL protein concentration.[1]

-

Buffer: PBS pH 7.4 or HEPES pH 7.5 (Avoid Tris buffer if possible, as primary amines can react with the probe at high pH/temp).[1]

Steps:

-

Lysate Prep : Adjust lysate to 1.5 mg/mL in PBS.

-

Treatment : Add the probe (final conc. 10–50 µM ) to the lysate.

-

Optimization: Perform a concentration-response pilot (1, 10, 50, 100 µM).

-

-

Incubation : Rotate samples for 1 hour at Room Temperature (25°C) or 37°C.

-

Note: Higher temperatures increase non-specific labeling.[1]

-

-

Quenching : Stop the reaction by adding 4x Laemmli buffer (containing

-mercaptoethanol) or by protein precipitation (Acetone/Methanol).

Phase C: Target Deconvolution (Bottom-Up Proteomics)[1]

Since this probe lacks a biotin handle for enrichment, "Shift-Based" analysis or "Competition ABPP" is recommended.[1]

Workflow 1: Direct Adduct Detection (High Abundance Targets)

-

Digestion : Perform standard Trypsin/Lys-C digestion of the treated lysate.[1]

-

LC-MS/MS : Analyze peptides on a high-resolution Q-TOF or Orbitrap.

-

Data Search :

-

Set Variable Modification : +214.0977 Da (Formula:

) on Cysteine and Lysine .[1] -

Note: The mass added is the probe minus the chlorine atom (

if H is lost from Cys).[1] -

Correction: Reaction is

. The H is removed from the thiol.[1] The mass added to the sulfur is the Ar group ( -

Accurate Mass Shift : +214.0980 Da.[1]

-

Workflow 2: Competition ABPP (Low Abundance Targets) Use this if the probe signal is too low to detect directly.[1]

-

Incubate lysate with Probe (20 µM) vs DMSO.[1]

-

Chase with a broad-spectrum cysteine-reactive probe (e.g., IA-Alkyne or Desthiobiotin-Iodoacetamide ).[1]

-

Enrich labeled peptides via Streptavidin/Click-Biotin.[1]

-

Quantification : Look for peptides that are depleted in the Probe sample compared to DMSO.[1] These are the targets engaged by 4-(2-Chloroquinazolin-4-yl)morpholine.

Visualization of Mechanism & Workflow

Figure 1: Reaction Mechanism & Proteomic Workflow

The following diagram illustrates the

Caption: Fig 1. Mechanism of covalent capture via nucleophilic aromatic substitution and downstream mass spectrometry workflow.

Data Analysis & Interpretation

When analyzing the Mass Spec data, filter results based on the following criteria to ensure high confidence:

| Parameter | Threshold/Criteria | Explanation |

| Site Localization Probability | > 75% | Confirms the modification is on a specific Cys/Lys, not ambiguously placed.[1] |

| Spectral Count/Intensity | > 3x vs Control | Must show significant enrichment or presence compared to negative controls. |

| Competition Ratio | < 0.5 | If using Competition ABPP, the signal of the broad probe should drop by >50% in the presence of the quinazoline probe.[1] |

| Structural Validation | PDB Inspection | Map the identified residue to a crystal structure. Is it in the ATP pocket? (e.g., Cys797 in EGFR, Cys481 in BTK).[1] |

Troubleshooting

-

No labeling observed: The target Cysteine might be oxidized or the pH is too low.[1] Increase pH to 8.0 to deprotonate thiols.

-

Too much background: The probe is reacting non-specifically. Reduce concentration or incubation time. Use the Non-Reactive Analog to subtract background non-covalent binders.[1]

References

-

Lanning, B. R., et al. "A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology (2014). Link

-

Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems."[1] Nature (2016).[1] Link[1]

-

Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an irreversible inhibitor of the epidermal growth factor receptor tyrosine kinase."[1] Journal of Medicinal Chemistry (2003). Link[1]

-

Structural Genomics Consortium (SGC) . "Chemical Probes Overview." Link

(Note: While specific literature on "4-(2-Chloroquinazolin-4-yl)morpholine" as a standalone named probe is limited, it is a standard electrophilic fragment used in the methodologies described in Ref 1 and 2.)[1]

Sources

Cell culture protocols for testing 4-(2-Chloroquinazolin-4-yl)morpholine efficacy

Application Note: Efficacy Profiling of 4-(2-Chloroquinazolin-4-yl)morpholine in Cell Culture Models

Abstract & Scientific Context

The compound 4-(2-Chloroquinazolin-4-yl)morpholine (also referred to as 2-chloro-4-morpholinoquinazoline) represents a "privileged structure" in medicinal chemistry, specifically serving as a core pharmacophore for Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors (e.g., GDC-0941 analogues).

Mechanistically, the morpholine oxygen typically functions as a hydrogen bond acceptor for the hinge region valine residue within the kinase ATP-binding pocket, while the quinazoline ring provides structural scaffolding. The 2-chloro position renders the molecule electrophilic, often serving as a site for further derivatization, but also imparting specific reactivity profiles in biological systems.

This guide provides a rigorous workflow for evaluating the antiproliferative efficacy and on-target signaling modulation of this compound in cancer cell lines.

Compound Handling & Stability (Critical)

The 2-chloro substituent at the C2 position of the quinazoline ring is susceptible to nucleophilic aromatic substitution (

-

Solubility: Hydrophobic. Soluble in DMSO (Dimethyl sulfoxide).

-

Stock Preparation: Prepare a 10 mM or 20 mM stock solution in anhydrous DMSO.

-

Storage: Aliquot immediately into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles which introduce moisture, accelerating hydrolysis of the chloro-group.

-

Working Solution: Dilute into culture media immediately prior to use. Ensure final DMSO concentration is

(v/v) to avoid solvent toxicity.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the efficacy profiling campaign, from compound preparation to mechanistic validation.

Figure 1: Integrated workflow for evaluating quinazoline-morpholine efficacy.

Protocol A: Antiproliferative Efficacy (IC50 Determination)

This protocol determines the concentration required to inhibit cell growth by 50% (IC50).

Cell Line Selection:

-

Recommended: HCT-116 (Colorectal), PC-3 (Prostate), or MCF-7 (Breast). These lines often exhibit PI3K pathway dependency.

-

Control: HFF-1 (Human Foreskin Fibroblasts) to assess therapeutic window/toxicity.

Materials:

-

Assay Reagent: CCK-8 (Cell Counting Kit-8) or MTT .

-

Plate: 96-well flat-bottom tissue culture plate.

Step-by-Step Procedure:

-

Seeding:

-

Harvest cells in the exponential growth phase.

-

Seed 3,000 - 5,000 cells/well in 100 µL complete medium (RPMI-1640 or DMEM + 10% FBS).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

-

Compound Treatment:

-

Prepare a 2x serial dilution of the compound in complete medium.

-

Concentration Range: Test 9 points. Recommended range: 0.01 µM to 100 µM (e.g., 0, 0.01, 0.03, 0.1, 0.3, 1, 3, 10, 30, 100 µM).

-

Add 100 µL of drug solution to wells (Final Volume: 200 µL).

-

Controls:

-

Negative: 0.5% DMSO in medium.

-

Positive: Known PI3K inhibitor (e.g., Wortmannin or GDC-0941 ).

-

Blank: Medium only (no cells).

-

-

-

Incubation:

-

Incubate for 72 hours without changing media.

-

-

Readout (CCK-8):

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate for 1–4 hours until orange color develops.

-

Measure absorbance at 450 nm .

-

Data Analysis:

Calculate % Viability:

Protocol B: Target Engagement (PI3K/Akt Signaling)

To confirm the compound acts via the expected PI3K mechanism, we monitor the phosphorylation status of downstream effector Akt .

Pathway Logic:

PI3K activation

Step-by-Step Procedure:

-

Seeding: Seed

cells in 6-well plates. Allow to attach overnight. -

Starvation (Optional but Recommended): Serum-starve cells (0.5% FBS) for 12 hours to reduce basal signaling noise, then stimulate with EGF or Insulin (100 ng/mL) concurrent with drug treatment.

-

Alternative: Treat in full serum if looking for constitutive pathway inhibition in mutant lines.

-

-

Treatment:

-

Treat cells with the compound at 1x, 5x, and 10x the IC50 concentration determined in Protocol A.

-

Timepoint: 1 hour and 6 hours . (Kinase inhibition is rapid; long incubations may show secondary effects).

-

-

Lysis:

-

Wash with ice-cold PBS containing phosphatase inhibitors (Na₃VO₄, NaF).

-

Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

-

-

Western Blotting:

-

Load 20–30 µg protein per lane.

-

Primary Antibodies:

-

p-Akt (Ser473): (Cell Signaling Tech #4060) - Marker of efficacy.

-

Total Akt: (Cell Signaling Tech #9272) - Loading control.

-

p-S6 Ribosomal Protein: (Downstream mTOR readout).

-

GAPDH/β-Actin: Housekeeping control.

-

-

Mechanism of Action Diagram (PI3K Pathway)

The diagram below illustrates the signaling node targeted by the quinazoline-morpholine scaffold.

Figure 2: PI3K/Akt signaling cascade and the putative intervention point of the compound.

Summary of Expected Results

| Assay | Readout | Expected Outcome (If Active) |

| MTT/CCK-8 | Absorbance (450nm) | Dose-dependent decrease in viability. IC50 likely in µM range (0.5 - 10 µM) for the core scaffold. |

| Western Blot | Band Density | Significant reduction in p-Akt (Ser473) relative to Total Akt. |

| Microscopy | Morphology | Cell shrinkage, detachment, and blebbing (signs of apoptosis). |

References

-

Rewcastle, G. W., et al. (1995). "Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor." Journal of Medicinal Chemistry.

-

Folkes, A. J., et al. (2008). "The discovery of PI3K inhibitors: design, synthesis, and structure-activity relationships of 4-morpholin-4-yl-thieno[3,2-d]pyrimidines." Journal of Medicinal Chemistry. (Contextual reference for morpholine-kinase binding).

-

Liu, Y., et al. (2009). "Quinazoline derivatives as potent PI3K/mTOR dual inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

-

PubChem Compound Summary. "4-(2-Chloroquinazolin-4-yl)morpholine". National Center for Biotechnology Information.

Sources

The Versatile Intermediate: Application Notes and Protocols for 4-(2-Chloroquinazolin-4-yl)morpholine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Role of a Key Intermediate

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2] The functionalization of the quinazoline scaffold is a key strategy in drug discovery, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties. Within this context, 4-(2-Chloroquinazolin-4-yl)morpholine has emerged as a pivotal intermediate, offering a versatile platform for the synthesis of diverse libraries of bioactive compounds.

This guide provides detailed application notes and protocols for the synthesis and utilization of 4-(2-Chloroquinazolin-4-yl)morpholine, empowering researchers to leverage its synthetic potential in the development of novel therapeutics. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and showcase its application in the synthesis of medicinally relevant molecules.

Synthetic Strategy: A Tale of Two Chlorines

The synthetic utility of 4-(2-Chloroquinazolin-4-yl)morpholine stems from the differential reactivity of the two chlorine atoms on the quinazoline core. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[2][3] This regioselectivity is attributed to the electronic properties of the quinazoline ring system, where the C4 position is more electron-deficient and thus more readily attacked by nucleophiles.

This differential reactivity allows for a stepwise functionalization of the quinazoline scaffold. First, the C4-chloro group is selectively displaced by morpholine under relatively mild conditions to afford 4-(2-Chloroquinazolin-4-yl)morpholine. Subsequently, the less reactive C2-chloro group can be substituted by a variety of nucleophiles, often requiring more forcing conditions, to generate a diverse array of 2,4-disubstituted quinazoline derivatives.

Figure 1: General synthetic strategy utilizing 4-(2-Chloroquinazolin-4-yl)morpholine.

Part 1: Synthesis of 4-(2-Chloroquinazolin-4-yl)morpholine

The preparation of the title compound is a critical first step. It is synthesized from the commercially available 2,4-dichloroquinazoline via a regioselective nucleophilic aromatic substitution with morpholine.

Protocol 1: Synthesis of 4-(2-Chloroquinazolin-4-yl)morpholine

This protocol describes the selective substitution of the C4-chloro group of 2,4-dichloroquinazoline with morpholine.

Materials:

-

2,4-Dichloroquinazoline

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloroquinazoline (1.0 eq) in DMF.

-

Addition of Reagents: Add potassium carbonate (3.0 eq) followed by the dropwise addition of morpholine (1.2 eq).

-

Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing brine.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 4-(2-Chloroquinazolin-4-yl)morpholine as a solid.

Causality Behind Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium carbonate and facilitate the nucleophilic attack.

-

Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Temperature: The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution reaction.

-

Stoichiometry: A slight excess of morpholine is used to ensure complete consumption of the starting material. A larger excess of the base is used to ensure the reaction goes to completion.

Part 2: Application of 4-(2-Chloroquinazolin-4-yl)morpholine in the Synthesis of Bioactive Molecules

The true value of 4-(2-Chloroquinazolin-4-yl)morpholine lies in its utility as a scaffold for the synthesis of more complex and medicinally relevant molecules. The remaining chlorine atom at the C2 position, while less reactive, can be displaced by a variety of nucleophiles under more forcing conditions, such as higher temperatures or the use of microwave irradiation.[6] This allows for the introduction of a second point of diversity, crucial for building compound libraries for drug screening.

Application Note: Synthesis of 2-Amino-4-morpholinoquinazoline Derivatives

A prominent application of 4-(2-Chloroquinazolin-4-yl)morpholine is in the synthesis of 2-amino-4-morpholinoquinazoline derivatives. This class of compounds has been extensively investigated for various therapeutic applications, including as kinase inhibitors in oncology.[7] The general synthetic approach involves the nucleophilic substitution of the C2-chloro group with a primary or secondary amine.

Figure 2: Workflow for the synthesis of 2-amino-4-morpholinoquinazoline derivatives.

Protocol 2: General Procedure for the Synthesis of 2-(Substituted-amino)-4-morpholinoquinazolines

This protocol provides a general method for the reaction of 4-(2-Chloroquinazolin-4-yl)morpholine with various amines.

Materials:

-

4-(2-Chloroquinazolin-4-yl)morpholine

-

Substituted primary or secondary amine (e.g., aniline, benzylamine)

-

Solvent (e.g., n-Butanol, 1,4-Dioxane, or N,N-Dimethylformamide)

-

Base (optional, e.g., Diisopropylethylamine - DIPEA)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography or recrystallization solvents

Procedure:

-

Reaction Setup: In a microwave vial or a round-bottom flask equipped with a reflux condenser, combine 4-(2-Chloroquinazolin-4-yl)morpholine (1.0 eq) and the desired amine (1.1 - 2.0 eq).

-

Solvent and Base: Add a suitable solvent (e.g., n-butanol). If the amine is used as its hydrochloride salt or if the amine is not a strong base, an additional base like DIPEA (2.0 eq) can be added.

-

Reaction:

-

Conventional Heating: Heat the reaction mixture to reflux (typically 100-150 °C) for 12-48 hours. Monitor the reaction progress by TLC.

-

Microwave Irradiation: Heat the reaction mixture in a microwave reactor at a set temperature (e.g., 150-180 °C) for 30-120 minutes.[6]

-

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography or by recrystallization from a suitable solvent system to obtain the desired 2-(substituted-amino)-4-morpholinoquinazoline.

Table 1: Representative Reaction Conditions for the Synthesis of 2-Amino-4-morpholinoquinazolines

| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |

| Aniline | n-Butanol | None | Reflux | 24 h | 75-85 | [6] |

| 3-Ethynylaniline | 1,4-Dioxane | DIPEA | 150 (Microwave) | 1 h | ~70 | Inferred from[6] |

| Benzylamine | DMF | K₂CO₃ | 120 | 12 h | >80 | Inferred from[4] |

Note: Yields are approximate and can vary depending on the specific substrate and reaction scale.

Trustworthiness and Self-Validation

The protocols described herein are based on established principles of organic chemistry and have been adapted from peer-reviewed literature. To ensure the successful execution of these reactions and the correct identification of the products, the following self-validating practices are essential:

-

Reaction Monitoring: Always monitor the progress of the reaction by a suitable analytical technique, such as TLC or LC-MS, to determine the point of completion and to check for the formation of side products.

-

Product Characterization: Thoroughly characterize the final product using a combination of spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and, if possible, by determining its melting point. The spectroscopic data should be consistent with the expected structure.

-

Purity Assessment: Assess the purity of the final compound using techniques like HPLC or elemental analysis. For biological testing, high purity is crucial.

Conclusion

4-(2-Chloroquinazolin-4-yl)morpholine is a valuable and versatile intermediate in medicinal chemistry. Its synthesis is straightforward, and its differential reactivity allows for the controlled and sequential introduction of various functional groups onto the quinazoline scaffold. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the synthetic potential of this key building block in the quest for novel and effective therapeutic agents. By understanding the underlying chemical principles and adhering to rigorous experimental practices, scientists can confidently employ 4-(2-Chloroquinazolin-4-yl)morpholine to accelerate their drug discovery efforts.

References

-

Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). The Open Medicinal Chemistry Journal, 14, 107-126. Available from: [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). Molbank, 2024(1), M1796. Available from: [Link]

-

Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. (2018). Journal of Organic and Pharmaceutical Chemistry, 14(3), 1-10. Available from: [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. (2016). Baghdad Science Journal, 13(2S), 253-261. Available from: [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2019). Beilstein Journal of Organic Chemistry, 15, 276-285. Available from: [Link]

-

Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). Preprints.org. Available from: [Link]

-

Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (2014). Molecules, 19(7), 9295-9316. Available from: [Link]

-

The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2011). Organic Chemistry International, 2011, 295491. Available from: [Link]

-

Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2020). Journal of Medicinal Chemistry, 63(3), 1083-1104. Available from: [Link]

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Stack Exchange. Available from: [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(12), 2788. Available from: [Link]

-

Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (2011). Bioorganic & Medicinal Chemistry, 19(13), 4032-4040. Available from: [Link]

-

Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available from: [Link]

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). Molecules, 27(19), 6695. Available from: [Link]

Sources

- 1. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental workflow for analyzing 4-(2-Chloroquinazolin-4-yl)morpholine metabolites

Application Note: Metabolic Profiling & Reactive Metabolite Trapping of 4-(2-Chloroquinazolin-4-yl)morpholine

Executive Summary

4-(2-Chloroquinazolin-4-yl)morpholine (CQM) represents a critical chemotype in medicinal chemistry, sharing structural homology with EGFR and VEGFR kinase inhibitors. However, the presence of the 2-chloro substituent introduces a significant "structural alert" for metabolic toxicity. This chlorine atom renders the quinazoline core electrophilic, making it susceptible to nucleophilic aromatic substitution (

This guide details a robust experimental workflow to:

-

Profile Phase I Metabolites: Focus on morpholine ring oxidation and quinazoline hydroxylation.

-

Trap Reactive Intermediates: Specifically monitor the displacement of the 2-Cl group by GSH.

-

Elucidate Structures: Utilize High-Resolution Mass Spectrometry (HRMS) with Mass Defect Filtering (MDF).

Mechanistic Rationale

Before beginning the experiment, researchers must understand the why behind the protocol.

-

The Morpholine "Soft Spot": The morpholine ring is metabolically labile. Cytochrome P450s (CYPs) typically hydroxylate the carbon alpha to the ether oxygen or the nitrogen. This leads to hemiaminal formation, which is unstable and results in ring-opening (oxidative deamination).

-